Ambenonium

Beschreibung

This compound is a cholinesterase inhibitor. It is used in the management of myasthenia gravis.

This compound is a Cholinesterase Inhibitor. The mechanism of action of this compound is as a Cholinesterase Inhibitor.

This compound is a bisquaternary ammonium alcohol with parasympathomimetic activity. The positive charge of this compound allows it to act as an acetylcholinesterase inhibitor by binding to the anionic site at the reactive center of acetylcholinesterase, preventing the breakdown of acetylcholine and producing an indirect cholinomimetic effect at both nicotinic and muscarinic receptors. This compound also has direct agonist activity at nicotinic receptors, potentiating the cholinomimetic effect at the neuromuscular junction.

This compound is only found in individuals that have used or taken this drug. It is a cholinesterase inhibitor used in the management of myasthenia gravis. [Wikipedia] this compound exerts its actions against myasthenia gravis by competitive, reversible inhibition of acetylcholinesterase. The disease myasthenia gravis occurs when the body inappropriately produces antibodies against acetylcholine receptors, and thus inhibits proper acetylcholine signal transmission (when acetylcholine binds to acetylcholine receptors of striated muscle fibers, it stimulates those fibers to contract). This compound reversibly binds acetylcholinesterase at the anionic site, which results in the blockage of the site of acetycholine binding, thereby inhibiting acetylcholine hydrolysis and enhancing cholinergic function through the accumulation of acetycholine at cholinergic synpases. In turn this facilitates transmission of impulses across the myoneural junction and effectively treats the disease.

Eigenschaften

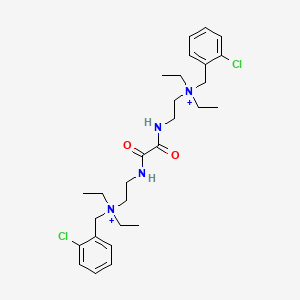

IUPAC Name |

(2-chlorophenyl)methyl-[2-[[2-[2-[(2-chlorophenyl)methyl-diethylazaniumyl]ethylamino]-2-oxoacetyl]amino]ethyl]-diethylazanium | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H40Cl2N4O2/c1-5-33(6-2,21-23-13-9-11-15-25(23)29)19-17-31-27(35)28(36)32-18-20-34(7-3,8-4)22-24-14-10-12-16-26(24)30/h9-16H,5-8,17-22H2,1-4H3/p+2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OMHBPUNFVFNHJK-UHFFFAOYSA-P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC[N+](CC)(CCNC(=O)C(=O)NCC[N+](CC)(CC)CC1=CC=CC=C1Cl)CC2=CC=CC=C2Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H42Cl2N4O2+2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5048396 | |

| Record name | Ambenonium | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5048396 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

537.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Ambenonium | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015254 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

Soluble, 9.42e-07 g/L | |

| Record name | Ambenonium | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01122 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Ambenonium | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015254 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

7648-98-8 | |

| Record name | Ambenonium | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7648-98-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ambenonium [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007648988 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ambenonium | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01122 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Ambenonium | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5048396 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | AMBENONIUM | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L16PUN799N | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Ambenonium | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015254 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

196-199 °C, 196 - 199 °C | |

| Record name | Ambenonium | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01122 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Ambenonium | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015254 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

An In-depth Technical Guide on the Mechanism of Action of Ambenonium Chloride on Acetylcholinesterase

For Researchers, Scientists, and Drug Development Professionals

Ambenonium chloride is a potent, reversible, and competitive inhibitor of acetylcholinesterase (AChE), the key enzyme responsible for the hydrolysis of the neurotransmitter acetylcholine (B1216132).[1][2] Its high affinity and specific mode of interaction have made it a subject of significant interest in pharmacology, particularly for its therapeutic role in managing myasthenia gravis.[3][4] This document provides a detailed examination of its mechanism of action, supported by quantitative data, experimental protocols, and logical diagrams.

Core Mechanism of Action: Competitive Reversible Inhibition

This compound chloride functions as a rapidly reversible, noncovalent inhibitor of acetylcholinesterase.[5] Its symmetrical, bis-quaternary ammonium (B1175870) structure is fundamental to its potent inhibitory activity.[3] The mechanism is primarily competitive, meaning this compound chloride directly competes with acetylcholine for binding at the enzyme's active site.[2][6]

Binding Sites and Molecular Interaction:

The interaction between this compound chloride and AChE is multifaceted, involving two key sites within the enzyme's active site gorge:

-

Catalytic Anionic Site (CAS): Located at the base of the gorge, this site is crucial for binding the positively charged choline (B1196258) moiety of acetylcholine. This compound, with its two quaternary ammonium heads, binds with high affinity to this site, effectively blocking acetylcholine from accessing the catalytic machinery.[3]

-

Peripheral Anionic Site (PAS): Situated at the rim of the gorge, the PAS also plays a role in this compound's binding. Studies indicate that this compound competes with substrates at this peripheral site, particularly when the enzyme is in its acetyl-enzyme intermediate state during hydrolysis.[5][7] This dual-site interaction contributes to its exceptionally high affinity.

This noncovalent binding inactivates the enzyme, preventing it from breaking down acetylcholine. Because the binding is reversible, the enzyme's function can be restored once the inhibitor dissociates.[1]

Physiological Consequence: Enhanced Cholinergic Neurotransmission

By inhibiting AChE, this compound chloride prevents the rapid hydrolysis of acetylcholine in the synaptic cleft.[6] This leads to an accumulation of acetylcholine and prolongs its presence at the neuromuscular junction.[3] The elevated concentration of acetylcholine increases the probability and duration of its interaction with nicotinic acetylcholine receptors (nAChRs) on the postsynaptic muscle membrane, enhancing neuromuscular transmission and improving muscle contraction in conditions like myasthenia gravis.[4]

Quantitative Analysis of Inhibition Kinetics

This compound chloride is distinguished by its exceptionally high affinity for acetylcholinesterase, which is reflected in its kinetic parameters. Steady-state kinetic analyses have shown it to exhibit mixed competitive and uncompetitive inhibition patterns with acetylthiocholine (B1193921) as the substrate.[5][7] Its potency is significantly higher than that of other classic inhibitors.

| Parameter | Value | Enzyme Source | Reference |

| Competitive Inhibition Constant (Ki) | 0.12 nM | Human Erythrocyte AChE | [5][7] |

| IC50 | 0.698 nM (0.000698 µM) | Human AChE | [1] |

| Association Rate Constant (kon) | 5.2 (± 0.6) x 107 M-1s-1 | Human Erythrocyte AChE | [5][7] |

| Dissociation Rate Constant (koff) | 0.013 (± 0.002) s-1 | Human Erythrocyte AChE | [5][7] |

| Comparative Ki (Edrophonium) | 470 µM | Human Erythrocyte AChE | [5][7] |

| Comparative Ki (Tacrine) | 65 µM | Human Erythrocyte AChE | [5][7] |

Key Experimental Protocols

The characterization of acetylcholinesterase inhibitors like this compound chloride relies on established in vitro assays.

This is the most widely used spectrophotometric method for measuring AChE activity and its inhibition.[8]

Principle: The assay substrate, acetylthiocholine (ATCh), is hydrolyzed by AChE to produce thiocholine. Thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to yield 5-thio-2-nitrobenzoate (TNB), a yellow-colored anion that is quantified by measuring its absorbance at 412 nm.[8][9] The rate of color formation is directly proportional to AChE activity.

Detailed Protocol (96-well plate format):

-

Reagent Preparation:

-

Assay Buffer: 0.1 M Phosphate Buffer, pH 8.0.

-

DTNB Solution: 10 mM DTNB in assay buffer.

-

Substrate Solution: 14 mM acetylthiocholine iodide (ATCI) in deionized water (prepare fresh).

-

Enzyme Solution: Purified AChE (e.g., from human erythrocytes) diluted in assay buffer to a working concentration (e.g., 1 U/mL).

-

Inhibitor Solution: A series of dilutions of this compound chloride in the appropriate solvent (e.g., water or buffer).

-

-

Assay Procedure:

-

To respective wells of a 96-well microplate, add:

-

140 µL of Assay Buffer.

-

10 µL of the inhibitor solution (or vehicle for control).

-

10 µL of the DTNB solution.

-

10 µL of the AChE enzyme solution.

-

-

Pre-incubate the plate for 10-15 minutes at a controlled temperature (e.g., 25°C) to allow the inhibitor to bind to the enzyme.[10]

-

Initiate the reaction by adding 10 µL of the ATCI substrate solution to all wells.

-

Immediately begin monitoring the increase in absorbance at 412 nm in a microplate reader, taking readings kinetically (e.g., every minute for 10 minutes).[10]

-

-

Data Analysis:

-

Calculate the reaction rate (velocity) from the linear portion of the absorbance vs. time plot.

-

Determine the percentage of inhibition for each this compound concentration relative to the control.

-

Calculate the IC50 value (the concentration of inhibitor that causes 50% inhibition) by plotting percent inhibition against the logarithm of the inhibitor concentration.

-

To determine the mechanism of inhibition (e.g., competitive, non-competitive), kinetic studies are performed.

Protocol Outline:

-

Perform the Ellman's assay as described above.

-

Run the assay using a range of substrate (ATCI) concentrations.

-

Repeat this for several fixed concentrations of the inhibitor (this compound chloride), including a zero-inhibitor control.

-

Plot the data on a Lineweaver-Burk (double reciprocal) plot (1/velocity vs. 1/[Substrate]).[11]

-

Interpretation: For a competitive inhibitor like this compound, the lines on the plot will intersect at the y-axis (Vmax is unchanged), but will have different x-intercepts (Km increases with inhibitor concentration).[12] This graphical analysis confirms the competitive nature of the inhibition.

References

- 1. This compound Chloride | AChE Inhibitor | Research Use Only [benchchem.com]

- 2. This compound chloride - Wikipedia [en.wikipedia.org]

- 3. This compound | C28H42Cl2N4O2+2 | CID 2131 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. What is this compound Chloride used for? [synapse.patsnap.com]

- 5. This compound is a rapidly reversible noncovalent inhibitor of acetylcholinesterase, with one of the highest known affinities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. What is the mechanism of this compound Chloride? [synapse.patsnap.com]

- 7. researchgate.net [researchgate.net]

- 8. benchchem.com [benchchem.com]

- 9. Assessment of Acetylcholinesterase Activity Using Indoxylacetate and Comparison with the Standard Ellman’s Method - PMC [pmc.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

- 11. Lineweaver–Burk plot - Wikipedia [en.wikipedia.org]

- 12. medschoolcoach.com [medschoolcoach.com]

Ambenonium as a Competitive Reversible Cholinesterase Inhibitor: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ambenonium is a potent, competitive, and reversible inhibitor of acetylcholinesterase (AChE), the enzyme responsible for the breakdown of the neurotransmitter acetylcholine (B1216132). By inhibiting AChE, this compound increases the concentration and duration of action of acetylcholine in the synaptic cleft, enhancing cholinergic neurotransmission. This technical guide provides an in-depth overview of this compound, focusing on its mechanism of action, chemical properties, and pharmacological data. Detailed experimental protocols for the characterization of cholinesterase inhibitors and relevant signaling pathways are also presented to support researchers and professionals in the field of drug development.

Introduction

This compound chloride, a quaternary ammonium (B1175870) compound, has been recognized for its potent anticholinesterase activity.[1] Its primary therapeutic application has been in the management of myasthenia gravis, an autoimmune disorder characterized by muscle weakness due to antibodies targeting acetylcholine receptors at the neuromuscular junction.[2] Although its clinical use has declined, this compound remains a valuable tool in research for studying cholinergic systems and as a reference compound in the development of new cholinesterase inhibitors.[3][4] This guide aims to provide a comprehensive technical resource on this compound, with a focus on its core inhibitory properties.

Chemical and Physical Properties

This compound is a symmetrical molecule characterized by two quaternary ammonium groups, which are crucial for its interaction with the acetylcholinesterase enzyme.

| Property | Value |

| IUPAC Name | N,N'-[(1,2-Dioxo-1,2-ethanediyl)diimino-2,1-ethanediyl]bis[2-chloro-N,N-diethylbenzenemethanaminium] dichloride |

| Molecular Formula | C₂₈H₄₂Cl₄N₄O₂ |

| Molecular Weight | 608.47 g/mol |

| CAS Number | 115-79-7 |

Mechanism of Action: Competitive Reversible Inhibition

This compound functions as a competitive and reversible inhibitor of acetylcholinesterase.[2] It competes with the endogenous substrate, acetylcholine, for binding to the active site of the enzyme.[2] The bis-quaternary structure of this compound allows it to interact with both the catalytic anionic site (CAS) and the peripheral anionic site (PAS) of AChE.[5] This dual binding contributes to its high affinity and potency.[5] Unlike irreversible inhibitors, this compound does not form a covalent bond with the enzyme, allowing for its dissociation and the eventual restoration of enzyme activity.[3]

Cholinergic Signaling at the Neuromuscular Junction

The efficacy of this compound is best understood in the context of the cholinergic signaling pathway at the neuromuscular junction.

Quantitative Pharmacological Data

The potency and selectivity of this compound have been quantified in various studies. The following tables summarize key in vitro efficacy and in vivo pharmacokinetic data.

In Vitro Efficacy of this compound

| Parameter | Enzyme | Species | Value | Reference |

| IC₅₀ | Acetylcholinesterase (AChE) | Human | 0.698 nM (0.000698 µM) | [5] |

| IC₅₀ | Butyrylcholinesterase (BChE) | Human | 8.20 µM | [5] |

| Kᵢ | Acetylcholinesterase (AChE) | Human Erythrocyte | 0.12 nM | [6][7] |

IC₅₀ (Half-maximal inhibitory concentration) is the concentration of an inhibitor that causes 50% inhibition of the enzyme activity. Kᵢ (Inhibition constant) is the dissociation constant of the enzyme-inhibitor complex.

Pharmacokinetic Parameters of this compound in Rats (Intravenous Administration)

| Parameter | Value | Reference |

| Mean Residence Time | 23 - 36 min | [8] |

| Steady State Volume of Distribution (Vdss) | 0.20 - 0.31 L/kg | [8][9] |

| Total Body Clearance | 8.2 - 11.3 mL/min/kg | [8] |

| Elimination Half-life | Longer than neostigmine, edrophonium, and pyridostigmine | [9] |

Experimental Protocols

Determination of IC₅₀ using Ellman's Assay

The Ellman's assay is a widely used colorimetric method for measuring cholinesterase activity and the potency of its inhibitors.

Principle: Acetylthiocholine is hydrolyzed by acetylcholinesterase to produce thiocholine (B1204863) and acetate. Thiocholine reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to produce a yellow-colored 5-thio-2-nitrobenzoate (TNB) anion, which can be quantified spectrophotometrically at 412 nm. The rate of color formation is proportional to the enzyme activity.

Materials and Reagents:

-

Acetylcholinesterase (e.g., from electric eel or human recombinant)

-

This compound chloride (or other test inhibitor)

-

5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB)

-

Acetylthiocholine iodide (ATCI)

-

Phosphate (B84403) buffer (0.1 M, pH 8.0)

-

96-well microplate

-

Microplate reader

Procedure:

-

Prepare Reagent Solutions:

-

Phosphate Buffer (0.1 M, pH 8.0): Prepare and adjust the pH as required.

-

DTNB Solution (10 mM): Dissolve DTNB in phosphate buffer.

-

ATCI Solution (14 mM): Dissolve ATCI in phosphate buffer. Prepare fresh.

-

AChE Solution: Prepare a stock solution of AChE in phosphate buffer. The final concentration should be optimized to ensure a linear reaction rate over the measurement period.

-

Inhibitor Solutions: Prepare a serial dilution of this compound in phosphate buffer to cover a range of concentrations expected to produce 0-100% inhibition.

-

-

Assay Setup (in a 96-well plate):

-

To each well, add 140 µL of 0.1 M phosphate buffer (pH 8.0).

-

Add 10 µL of the various dilutions of the this compound solution to the sample wells.

-

For control wells, add 10 µL of phosphate buffer (for 0% inhibition - no inhibitor) and 10 µL of a known potent inhibitor at a high concentration (for 100% inhibition - background).

-

Add 20 µL of the AChE solution to all wells.

-

Incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a pre-determined time (e.g., 15 minutes) to allow the inhibitor to bind to the enzyme.

-

-

Initiate and Monitor the Reaction:

-

Add 20 µL of the ATCI solution to each well to start the enzymatic reaction.

-

Immediately measure the absorbance at 412 nm using a microplate reader.

-

Take kinetic readings every minute for 10-15 minutes.

-

-

Data Analysis:

-

Calculate the rate of reaction (change in absorbance per minute) for each well.

-

Determine the percentage of inhibition for each this compound concentration using the formula: % Inhibition = 100 - [ (Rate of sample - Rate of 100% inhibition) / (Rate of 0% inhibition - Rate of 100% inhibition) ] * 100

-

Plot the percentage of inhibition against the logarithm of the this compound concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

-

Experimental and Logical Workflows

In Vitro Characterization of a Novel Cholinesterase Inhibitor

The following diagram outlines a typical workflow for the in vitro characterization of a potential cholinesterase inhibitor.

Conclusion

This compound serves as a classic example of a potent, competitive, and reversible cholinesterase inhibitor. Its well-characterized pharmacological profile and high affinity for acetylcholinesterase make it an invaluable reference compound for researchers in the fields of neuropharmacology and drug discovery. The data and protocols presented in this technical guide are intended to facilitate further research into the cholinergic system and the development of novel therapeutics targeting cholinesterases.

References

- 1. Medical Pharmacology: Cholinergic Pharmacology [pharmacology2000.com]

- 2. What is the mechanism of this compound Chloride? [synapse.patsnap.com]

- 3. This compound Chloride | AChE Inhibitor | Research Use Only [benchchem.com]

- 4. Design, synthesis and biological evaluation of this compound derivatives as AChE inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. This compound | 7648-98-8 | Benchchem [benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. This compound is a rapidly reversible noncovalent inhibitor of acetylcholinesterase, with one of the highest known affinities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Pharmacokinetics of this compound, a reversible cholinesterase inhibitor, in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Comparative pharmacokinetics of four cholinesterase inhibitors in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

Chemical structure and properties of ambenonium dichloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ambenonium dichloride, a potent and reversible acetylcholinesterase (AChE) inhibitor, has been a subject of significant interest in pharmacology and medicinal chemistry. This technical guide provides an in-depth overview of the chemical structure, physicochemical properties, and pharmacological characteristics of this compound dichloride. It details its mechanism of action at the neuromuscular junction, presents key quantitative data in structured tables, and outlines a standard experimental protocol for assessing its inhibitory activity. Furthermore, this guide includes detailed diagrams generated using Graphviz to visually represent the signaling pathway at the neuromuscular junction, the catalytic cycle of acetylcholinesterase, and a typical experimental workflow for an AChE inhibition assay. This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals involved in drug development and neuroscience.

Chemical Structure and Identification

This compound dichloride is a symmetrical bis-quaternary ammonium (B1175870) compound. Its chemical structure consists of two quaternary ammonium heads linked by an oxamide (B166460) bridge. Each quaternary nitrogen is substituted with two ethyl groups, a 2-chlorobenzyl group, and an ethylene (B1197577) chain connected to the central oxamide linker.

Chemical Structure:

Caption: Signaling pathway at the neuromuscular junction and the inhibitory action of this compound dichloride.

Acetylcholinesterase Catalytic Cycle and Inhibition

Caption: Catalytic cycle of acetylcholinesterase and its reversible inhibition by this compound dichloride.

Experimental Workflow for AChE Inhibition Assay

Caption: A typical experimental workflow for an acetylcholinesterase (AChE) inhibition assay.

Conclusion

This compound dichloride remains a significant molecule of interest for its potent and selective inhibition of acetylcholinesterase. Its well-defined chemical structure and physicochemical properties, coupled with a deep understanding of its pharmacological effects, make it a valuable tool in neuroscience research and a reference compound in the development of new AChE inhibitors. The data and protocols presented in this guide offer a solid foundation for researchers and drug development professionals working with this compound. The provided visualizations aim to facilitate a clearer understanding of its mechanism of action and the experimental procedures used for its characterization.

The Next Generation of Cholinesterase Inhibitors: A Technical Guide to the Synthesis and Evaluation of Ambenonium Derivatives

For Researchers, Scientists, and Drug Development Professionals

Ambenonium, a potent acetylcholinesterase (AChE) inhibitor, has long been recognized for its high affinity to its target enzyme. However, its clinical utility, particularly in neurodegenerative diseases like Alzheimer's, is hampered by its bisquaternary ammonium (B1175870) structure, which restricts its passage across the blood-brain barrier. This technical guide delves into the synthesis and biological evaluation of novel this compound derivatives designed to overcome this limitation, offering a comprehensive resource for researchers in the field of neurotherapeutics and drug discovery.

Rationale for this compound Derivatization

This compound's mechanism of action involves the reversible inhibition of acetylcholinesterase, the enzyme responsible for the breakdown of the neurotransmitter acetylcholine (B1216132).[1][2] By inhibiting AChE, this compound increases the concentration of acetylcholine in the synaptic cleft, enhancing cholinergic neurotransmission. This is a key therapeutic strategy for conditions characterized by a cholinergic deficit, such as myasthenia gravis and Alzheimer's disease.[1][3]

The primary obstacle for this compound's application in central nervous system (CNS) disorders is its poor brain permeability. To address this, research has focused on modifying the this compound scaffold to create derivatives with improved pharmacokinetic properties, specifically the ability to cross the blood-brain barrier. The main strategies involve the synthesis of tertiary amine and constrained cyclic analogues.[4][5] The conversion of the quaternary amines to tertiary amines is a common strategy to increase lipophilicity and facilitate CNS penetration. Furthermore, incorporating the diamine functionalities into cyclic structures can reduce the molecule's flexibility, potentially improving its binding affinity and selectivity.[4]

Synthesis of this compound Derivatives

This section details the synthetic pathways for creating tertiary amine and constrained cyclic analogues of this compound.

General Synthesis of Tertiary Amine Derivatives

The synthesis of tertiary amine derivatives of this compound typically involves a multi-step process starting from commercially available reagents. A general synthetic scheme is outlined below. The key steps include the formation of an oxalamide core followed by the introduction of the desired tertiary amine moieties.

Experimental Protocol: Synthesis of N,N'-bis(2-(diethylamino)ethyl)oxalamide (Intermediate 1)

-

To a solution of N,N-diethylethylenediamine (2 equivalents) in a suitable aprotic solvent (e.g., dichloromethane) under an inert atmosphere (e.g., nitrogen or argon), add triethylamine (B128534) (2.2 equivalents) and cool the mixture to 0 °C in an ice bath.

-

Slowly add a solution of oxalyl chloride (1 equivalent) in the same solvent to the cooled reaction mixture with vigorous stirring.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with water and extract the aqueous layer with the organic solvent.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica (B1680970) gel to afford the desired N,N'-bis(2-(diethylamino)ethyl)oxalamide.

Experimental Protocol: Synthesis of Tertiary Amine this compound Derivative

-

To a solution of N,N'-bis(2-(diethylamino)ethyl)oxalamide (1 equivalent) in a polar aprotic solvent (e.g., acetonitrile), add a suitable base (e.g., potassium carbonate, 2.5 equivalents).

-

Add the desired alkylating agent, such as 1-(chloromethyl)-2-chlorobenzene (2.2 equivalents).

-

Heat the reaction mixture to reflux and stir for 24-48 hours, monitoring the progress by TLC.

-

After completion, cool the reaction mixture to room temperature and filter off the inorganic salts.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield the final tertiary amine this compound derivative.

Synthesis of Constrained Cyclic Analogues

The synthesis of constrained cyclic analogues involves incorporating the diamine portion of this compound into a cyclic scaffold, such as a piperidine (B6355638) or azepane ring. This approach aims to reduce the conformational flexibility of the molecule.

Experimental Protocol: Representative Synthesis of a Piperidine-Based Constrained Analogue

The synthesis of piperidine-based analogues follows a similar pathway to the tertiary amine derivatives, substituting the linear diamine with a cyclic counterpart.

-

Amidation: React a suitable piperidine-based diamine with oxalyl chloride in the presence of a base like triethylamine in an aprotic solvent.

-

Purification: Purify the resulting piperidine-based oxalamide intermediate using column chromatography.

-

N-Alkylation: Alkylate the secondary amine(s) on the piperidine ring(s) with 1-(chloromethyl)-2-chlorobenzene using a base such as potassium carbonate in a polar aprotic solvent.

-

Final Purification: Purify the final constrained cyclic this compound derivative via column chromatography.

Biological Evaluation

The biological activity of the synthesized this compound derivatives is primarily assessed through their ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE).

In Vitro Cholinesterase Inhibition Assay (Ellman's Method)

The most common method for determining cholinesterase inhibition is the spectrophotometric method developed by Ellman.[6]

Principle: This assay measures the activity of cholinesterase by monitoring the production of thiocholine (B1204863) from the hydrolysis of acetylthiocholine (B1193921) (for AChE) or butyrylthiocholine (B1199683) (for BChE). The resulting thiocholine reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to produce the yellow-colored 5-thio-2-nitrobenzoate (TNB) anion, which is quantified by measuring the absorbance at 412 nm. The rate of color development is proportional to the enzyme activity.

Experimental Protocol:

-

Reagent Preparation:

-

Phosphate (B84403) Buffer (0.1 M, pH 8.0).

-

DTNB solution (10 mM in phosphate buffer).

-

Acetylthiocholine iodide (ATCI) or Butyrylthiocholine iodide (BTCI) substrate solution (10 mM in deionized water).

-

AChE (from human erythrocytes) or BChE (from human serum) enzyme solution of appropriate concentration in phosphate buffer.

-

Test compound solutions at various concentrations.

-

-

Assay Procedure (in a 96-well plate):

-

To each well, add 20 µL of the test compound solution (or buffer for control).

-

Add 140 µL of phosphate buffer.

-

Add 20 µL of the DTNB solution.

-

Add 20 µL of the enzyme solution and incubate at 37 °C for 15 minutes.

-

Initiate the reaction by adding 20 µL of the substrate solution (ATCI or BTCI).

-

Immediately measure the absorbance at 412 nm at regular intervals for 5-10 minutes using a microplate reader.

-

-

Data Analysis:

-

Calculate the rate of reaction (change in absorbance per minute) for each concentration of the inhibitor.

-

Determine the percentage of inhibition using the formula: % Inhibition = [1 - (Rate of reaction with inhibitor / Rate of reaction of control)] x 100.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity).

-

Summary of Biological Activity

Research by Bolognesi and colleagues demonstrated that while the synthesized tertiary amine derivatives of this compound were designed to improve blood-brain barrier penetration, they exhibited significantly lower inhibitory potency against both human AChE and BChE compared to the parent compound, this compound.[4][5]

Table 1: In Vitro Inhibition of Human Cholinesterases by this compound and its Tertiary Amine Derivatives

| Compound | hAChE IC50 (nM) | hBChE IC50 (nM) | Selectivity Index (hBChE/hAChE) |

| This compound (1) | 0.1 - 1.0 | 10 - 100 | ~100 |

| Tertiary Amine Derivative (2) | > 1000 | > 1000 | Non-selective |

| Tertiary Amine Derivative (3) | > 1000 | > 1000 | Non-selective |

Note: The IC50 values for the derivatives are presented as greater than 1000 nM, as the original research indicated they were over 1000-fold less potent than this compound. Specific values are not publicly available.

The constrained cyclic analogues (compounds 4-12 in the original study) also showed reduced potency compared to this compound.[4] This suggests that the bisquaternary ammonium structure is crucial for the high-affinity binding of this compound to the active site of acetylcholinesterase.

Signaling Pathway and Logical Relationships

The therapeutic effect of this compound and its derivatives stems from their ability to modulate cholinergic signaling by inhibiting AChE.

In a healthy cholinergic synapse, acetylcholine is released from the presynaptic neuron and binds to receptors on the postsynaptic neuron, initiating a signal. Acetylcholinesterase rapidly hydrolyzes acetylcholine into choline (B1196258) and acetate, terminating the signal. This compound derivatives, by inhibiting AChE, prevent this breakdown, leading to an accumulation of acetylcholine in the synaptic cleft. This prolonged presence of acetylcholine enhances and prolongs the stimulation of postsynaptic receptors, thereby compensating for a cholinergic deficit.

Conclusion and Future Directions

The synthesis and evaluation of this compound derivatives represent a logical step towards developing centrally active cholinesterase inhibitors. While the initial tertiary amine and constrained cyclic analogues have shown reduced potency compared to the parent compound, this research provides a valuable foundation for future drug design efforts. The key challenge remains to balance the structural modifications required for blood-brain barrier penetration with the features necessary for high-affinity binding to acetylcholinesterase. Future iterations could explore different linker lengths, alternative cyclic scaffolds, and the introduction of other functional groups to optimize both pharmacokinetic and pharmacodynamic properties. The detailed protocols and data presented in this guide serve as a critical resource for researchers dedicated to advancing the development of novel therapeutics for neurodegenerative diseases.

References

Pharmacokinetics and Tissue Distribution of Ambenonium in Rats: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the pharmacokinetics and tissue distribution of ambenonium in rats, based on available scientific literature. The information is intended to support researchers and professionals in the fields of pharmacology and drug development.

Pharmacokinetic Profile

This compound, a reversible cholinesterase inhibitor, has been studied in rats following intravenous administration to determine its pharmacokinetic properties. The key parameters are summarized below.

Table 1: Pharmacokinetic Parameters of this compound in Rats Following Intravenous Administration.[1]

| Parameter | Value | Dose Range (μmol/kg) |

| Mean Residence Time (MRT) | 23 - 36 min | 0.3 - 3 |

| Steady State Volume of Distribution (Vdss) | 0.20 - 0.31 L/kg | 0.3 - 3 |

| Total Body Clearance | 8.2 mL/min/kg | 0.3 |

| 11.3 mL/min/kg | 3 | |

| Renal Clearance | Increases with dose | 0.3 - 3 |

| Hepatobiliary Clearance | Substantially constant | 0.3 - 3 |

Data sourced from Yamamoto et al. (1991).

The pharmacokinetics of this compound were found to be dose-independent within the 0.3 to 3 μmol/kg range for mean residence time and steady-state volume of distribution.[1] However, total body clearance and renal clearance showed a slight increase with a higher dose.[1]

Tissue Distribution

Studies in rats have shown that this compound is not uniformly distributed throughout the body, with notable concentrations in specific organs.

Table 2: Tissue Distribution of this compound in Rats.

| Tissue | Concentration Characteristics |

| Liver | Highly concentrated; stores approximately 30% of the dose at 6 hours post-administration, with the drug still present at 24 hours.[1] The liver to plasma concentration ratio at 20 minutes post-intravenous administration is between 5 and 15. |

| Kidney | Highly concentrated.[1] The kidney to plasma concentration ratio at 20 minutes post-intravenous administration is between 5 and 15. |

| Spleen | Highly concentrated.[1] |

| Lung | Highly concentrated.[1] |

The high concentration in the liver and kidney suggests that these organs are key in the disposition of this compound.[1] The persistent presence in the liver at 24 hours indicates a potential for longer-term effects or slower elimination from this tissue.[1]

Experimental Protocols

The following sections detail the methodologies employed in the pharmacokinetic and tissue distribution studies of this compound in rats, based on published literature.

Animal Model

-

Species: Rat

-

Strain: Wistar or other suitable inbred strains.

-

Sex: Male

-

Housing: Animals are typically housed in controlled environments with regulated temperature, humidity, and light-dark cycles, and provided with standard laboratory chow and water ad libitum.

Drug Administration

This compound chloride is dissolved in a suitable vehicle, such as sterile saline, for intravenous administration. The solution is administered as a bolus injection, typically into the tail vein.

Pharmacokinetic Study

For the pharmacokinetic analysis, blood samples are collected at predetermined time points following drug administration.

Tissue Distribution Study

For tissue distribution analysis, animals are euthanized at various time points after drug administration.

-

Excised tissues are rinsed with cold saline to remove excess blood.

-

Tissues are blotted dry and weighed.

-

A specific volume of homogenization buffer (e.g., phosphate-buffered saline) is added.

-

The tissue is homogenized using a suitable homogenizer (e.g., a Potter-Elvehjem homogenizer or a bead beater) on ice.

-

The resulting homogenate is then processed for drug extraction and analysis.

Analytical Methods

The quantification of this compound in plasma and tissue homogenates is crucial for accurate pharmacokinetic and tissue distribution assessment. Two primary methods have been described:

-

High-Performance Liquid Chromatography (HPLC): A sensitive and selective method involving ion-pair extraction of this compound from the biological matrix, followed by reversed-phase ion-pair chromatographic analysis with UV detection.

-

Enzymatic Assay: This method is based on the inhibitory activity of this compound on acetylcholinesterase. It involves the ultrafiltration of plasma to remove endogenous cholinesterase, followed by a colorimetric measurement of the inhibitory effect on a known amount of acetylcholinesterase.

Conclusion

The pharmacokinetic profile of this compound in rats is characterized by a relatively short mean residence time and a volume of distribution that suggests limited distribution into deep tissues, despite high concentrations in the liver, kidney, spleen, and lung. The clearance of this compound is influenced by both renal and hepatobiliary routes. The significant accumulation in the liver, with prolonged retention, is a key aspect of its disposition. The experimental protocols outlined provide a basis for the design of future studies on this compound or similar compounds. The provided data and methodologies are essential for a comprehensive understanding of the behavior of this compound in a preclinical setting.

References

Ambenonium's Role in Enhancing Cholinergic Neurotransmission: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ambenonium is a potent, reversible, and competitive inhibitor of acetylcholinesterase (AChE), the primary enzyme responsible for the hydrolysis of the neurotransmitter acetylcholine (B1216132) (ACh). By inhibiting AChE, this compound effectively increases the concentration and prolongs the duration of action of ACh in the synaptic cleft, thereby enhancing cholinergic neurotransmission. This mechanism of action has established this compound as a therapeutic agent for conditions characterized by cholinergic deficits, most notably myasthenia gravis. This technical guide provides an in-depth overview of the core pharmacology of this compound, including its mechanism of action, quantitative efficacy, and the experimental protocols used to characterize its activity.

Core Mechanism of Action: Potentiation of Cholinergic Signaling

This compound's primary pharmacological effect is the potentiation of cholinergic neurotransmission through the inhibition of acetylcholinesterase.[1] In the cholinergic synapse, acetylcholine is released from the presynaptic neuron and binds to nicotinic and muscarinic receptors on the postsynaptic membrane, propagating the nerve signal. This signal is rapidly terminated by the enzymatic degradation of ACh by AChE.

This compound, as a reversible cholinesterase inhibitor, binds to the active site of AChE, preventing it from hydrolyzing ACh.[2] This leads to an accumulation of ACh in the synaptic cleft, resulting in enhanced and prolonged stimulation of cholinergic receptors.[1] This amplified signaling is particularly beneficial in conditions like myasthenia gravis, where the number of functional ACh receptors is reduced due to an autoimmune response.[3]

Quantitative Data Presentation

The efficacy of this compound as a cholinesterase inhibitor has been quantified in various studies. The following tables summarize key inhibition constants (Ki) and 50% inhibitory concentrations (IC50), providing a comparative view of its potency and selectivity.

Table 1: Inhibitory Potency of this compound against Cholinesterases

| Enzyme | Parameter | Value (nM) | Species | Reference |

| Acetylcholinesterase (AChE) | Ki | 0.12 | Human (erythrocyte) | [2][4] |

| Acetylcholinesterase (AChE) | IC50 | 0.698 | Human | [5] |

| Butyrylcholinesterase (BChE) | IC50 | 8200 | Human | [5] |

Table 2: Comparative Inhibitory Constants of Cholinesterase Inhibitors

| Inhibitor | Enzyme | Parameter | Value (µM) | Reference |

| This compound | AChE | Ki | 0.00012 | [2] |

| Edrophonium | AChE | Ki | 470 | [2] |

| Tacrine | AChE | Ki | 65 | [2] |

Note: Lower Ki and IC50 values indicate higher potency.

While this compound is a highly potent acetylcholinesterase inhibitor, it has also been shown to act as an antagonist at muscarinic receptors.[6] Specific binding affinity data for individual nicotinic and muscarinic receptor subtypes are not extensively available in the public domain.

Due to the discontinuation of this compound for clinical use, recent clinical trial data with standardized outcome measures are scarce.[3] Myasthenia Gravis clinical trials now commonly use the Quantitative Myasthenia Gravis (QMG) score and the Myasthenia Gravis Activities of Daily Living (MG-ADL) score to assess treatment efficacy.[7][8][9]

Experimental Protocols

The characterization of cholinesterase inhibitors like this compound relies on well-established experimental protocols. The following sections detail the methodologies for key in vitro and in vivo assays.

In Vitro Cholinesterase Inhibition Assay (Ellman's Method)

The Ellman's method is a widely used colorimetric assay to measure cholinesterase activity.

Principle: Acetylthiocholine (ATCh), a substrate analog of acetylcholine, is hydrolyzed by AChE to produce thiocholine (B1204863) and acetate. The produced thiocholine reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to generate a yellow-colored anion, 5-thio-2-nitrobenzoate (TNB), which can be quantified spectrophotometrically at 412 nm. The rate of color formation is proportional to the AChE activity.

Detailed Methodology:

-

Reagent Preparation:

-

Phosphate (B84403) Buffer (0.1 M, pH 8.0)

-

DTNB solution (10 mM in phosphate buffer)

-

Acetylthiocholine iodide (ATCI) solution (10 mM in deionized water)

-

AChE solution (e.g., from human erythrocytes) of known concentration.

-

This compound stock solution (in a suitable solvent, e.g., DMSO, followed by serial dilutions in buffer).

-

-

Assay Procedure (96-well plate format):

-

Add 140 µL of phosphate buffer to each well.

-

Add 20 µL of DTNB solution to each well.

-

Add 20 µL of this compound solution at various concentrations (or vehicle for control) to the test wells.

-

Add 10 µL of AChE solution to all wells except the blank.

-

Pre-incubate the plate at 37°C for 15 minutes.

-

Initiate the reaction by adding 10 µL of ATCI solution to all wells.

-

Immediately measure the absorbance at 412 nm at regular intervals (e.g., every 30 seconds) for 5-10 minutes using a microplate reader.

-

-

Data Analysis:

-

Calculate the rate of reaction (change in absorbance per minute) for each concentration of this compound.

-

Determine the percentage of inhibition for each concentration relative to the control (no inhibitor).

-

Plot the percentage of inhibition against the logarithm of the this compound concentration to determine the IC50 value.

-

In Vivo Measurement of Acetylcholine Levels using Microdialysis

In vivo microdialysis is a technique used to measure the levels of neurotransmitters in the extracellular fluid of the brain of a living animal.

Principle: A microdialysis probe with a semi-permeable membrane at its tip is implanted into a specific brain region. The probe is continuously perfused with a physiological solution (artificial cerebrospinal fluid, aCSF). Neurotransmitters in the extracellular fluid diffuse across the membrane into the perfusion fluid (dialysate) down their concentration gradient. The collected dialysate is then analyzed to determine the concentration of the neurotransmitter of interest. To measure acetylcholine, an AChE inhibitor is typically included in the aCSF to prevent its rapid degradation.

Detailed Methodology:

-

Surgical Procedure:

-

Anesthetize the animal (e.g., a rat).

-

Secure the animal in a stereotaxic frame.

-

Surgically implant a guide cannula targeting the brain region of interest (e.g., hippocampus, prefrontal cortex).

-

Allow the animal to recover from surgery.

-

-

Microdialysis Experiment:

-

On the day of the experiment, insert a microdialysis probe through the guide cannula.

-

Connect the probe to a syringe pump and perfuse with aCSF containing a cholinesterase inhibitor (e.g., neostigmine) at a low flow rate (e.g., 1-2 µL/min).

-

Allow for a stabilization period (e.g., 1-2 hours) to achieve a stable baseline of acetylcholine levels.

-

Collect baseline dialysate samples at regular intervals (e.g., every 20 minutes).

-

Administer this compound to the animal (e.g., via intraperitoneal injection).

-

Continue collecting dialysate samples to measure the effect of this compound on acetylcholine levels over time.

-

-

Sample Analysis:

-

Analyze the acetylcholine concentration in the dialysate samples using a highly sensitive analytical technique, such as High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ED) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

-

Data Analysis:

-

Calculate the percentage change in acetylcholine concentration from the baseline for each time point after this compound administration.

-

Plot the acetylcholine levels over time to visualize the pharmacodynamic effect of this compound.

-

Conclusion

This compound is a highly potent and selective inhibitor of acetylcholinesterase, a characteristic that defines its role in enhancing cholinergic neurotransmission. The quantitative data clearly demonstrate its superior inhibitory activity against AChE compared to BChE and other cholinesterase inhibitors. The experimental protocols outlined in this guide provide a framework for the continued investigation of this compound and other novel cholinesterase inhibitors. While its clinical use has been discontinued, this compound remains a valuable tool for researchers studying the cholinergic system and the molecular mechanisms of enzyme inhibition. Further research into its interactions with specific cholinergic receptor subtypes would provide a more complete understanding of its pharmacological profile.

References

- 1. This compound | C28H42Cl2N4O2+2 | CID 2131 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound is a rapidly reversible noncovalent inhibitor of acetylcholinesterase, with one of the highest known affinities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. m.youtube.com [m.youtube.com]

- 4. researchgate.net [researchgate.net]

- 5. This compound | 7648-98-8 | Benchchem [benchchem.com]

- 6. Self-cancellation of drug properties as a mode of organ selectivity: the antimuscarinic effects of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. What's the latest update on the ongoing clinical trials related to Myasthenia Gravis? [synapse.patsnap.com]

- 8. Frontiers | Outcome Measures in Clinical Trials of Patients With Myasthenia Gravis [frontiersin.org]

- 9. The myasthenia gravis--specific activities of daily living profile - PubMed [pubmed.ncbi.nlm.nih.gov]

Initial In Vitro Characterization of Ambenonium's Potency: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the initial in vitro characterization of ambenonium's potency as an acetylcholinesterase (AChE) inhibitor. It includes a summary of its inhibitory constants, a detailed experimental protocol for determining these values, and visual representations of its mechanism of action and the experimental workflow.

Quantitative Data Summary

This compound is a potent, rapidly reversible, noncovalent inhibitor of acetylcholinesterase.[1][2] Its in vitro potency has been characterized by determining its inhibition constant (Ki), association rate constant (kon), and dissociation rate constant (koff). These values quantify the affinity of this compound for the enzyme and the kinetics of its binding and release.

| Parameter | Value | Enzyme Source | Substrate | Reference |

| Inhibition Constant (Ki) | 0.12 nM | Purified Human Erythrocyte Acetylcholinesterase | Acetylthiocholine | [2][3] |

| Association Rate Constant (kon) | 5.2 ± 0.6 x 10⁷ M⁻¹s⁻¹ | Purified Human Erythrocyte Acetylcholinesterase | Acetylthiocholine | [2][3] |

| Dissociation Rate Constant (koff) | 0.013 ± 0.002 s⁻¹ | Purified Human Erythrocyte Acetylcholinesterase | Acetylthiocholine | [2][3] |

Mechanism of Action

This compound functions as a competitive, reversible inhibitor of acetylcholinesterase.[4][5] It binds to the peripheral anionic site (PAS) of the enzyme, which is located at the entrance of the active site gorge.[1][2][6] This binding event physically obstructs the entry of the natural substrate, acetylcholine (B1216132), into the active site, thereby preventing its hydrolysis. The accumulation of acetylcholine in the synaptic cleft enhances cholinergic neurotransmission.[3][5]

Caption: Signaling pathway of acetylcholinesterase inhibition by this compound.

Experimental Protocol: Acetylcholinesterase Inhibition Assay (Ellman's Method)

The following protocol describes the determination of this compound's inhibitory potency against acetylcholinesterase using the colorimetric method developed by Ellman.[7][8] This assay measures the activity of AChE by quantifying the rate of production of thiocholine, which reacts with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored product, 5-thio-2-nitrobenzoate (TNB), detectable at 412 nm.[5]

Materials and Reagents

-

Acetylcholinesterase (e.g., from human erythrocytes)

-

This compound chloride

-

Acetylthiocholine iodide (ATCI)

-

5,5'-Dithiobis(2-nitrobenzoic acid) (DTNB, Ellman's Reagent)

-

Phosphate Buffer (0.1 M, pH 8.0)

-

96-well clear, flat-bottom microplates

-

Microplate reader capable of measuring absorbance at 412 nm

Solution Preparation

-

Assay Buffer: 0.1 M Sodium Phosphate Buffer, pH 8.0.

-

DTNB Solution (10 mM): Dissolve 3.96 mg of DTNB in 1 mL of Assay Buffer.

-

ATCI Solution (75 mM): Dissolve 21.67 mg of ATCI in 1 mL of deionized water. Prepare fresh daily.

-

AChE Solution: Prepare a stock solution of AChE in Assay Buffer. The final concentration in the well should be optimized to yield a linear reaction rate for at least 10 minutes.

-

This compound Solutions: Prepare a series of dilutions of this compound in Assay Buffer to determine the IC50 value.

Assay Procedure

-

Plate Setup:

-

Blank: 150 µL Assay Buffer + 50 µL DTNB Solution.

-

Control (100% Activity): 140 µL Assay Buffer + 10 µL AChE solution + 50 µL DTNB Solution.

-

Test Sample (with Inhibitor): 130 µL Assay Buffer + 10 µL AChE solution + 10 µL this compound solution + 50 µL DTNB Solution.

-

-

Pre-incubation: Add all components except the substrate (ATCI) to the respective wells. Mix gently and incubate the plate for 10-15 minutes at room temperature.[8]

-

Reaction Initiation: Add 10 µL of ATCI solution to all wells to start the reaction.

-

Kinetic Measurement: Immediately place the plate in the microplate reader and measure the increase in absorbance at 412 nm every 60 seconds for 10-20 minutes.

Data Analysis

-

Calculate the rate of reaction (ΔAbs/min): Determine the slope of the linear portion of the absorbance vs. time curve for each well.

-

Correct for non-enzymatic hydrolysis: Subtract the rate of the blank from the rates of the control and test samples.

-

Calculate the percentage of inhibition:

-

% Inhibition = [ (Rate of Control - Rate of Test Sample) / Rate of Control ] x 100

-

-

Determine the IC50 value: Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the concentration at which 50% of the enzyme activity is inhibited (IC50).

Caption: Experimental workflow for the acetylcholinesterase inhibition assay.

References

- 1. This compound | C28H42Cl2N4O2+2 | CID 2131 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound is a rapidly reversible noncovalent inhibitor of acetylcholinesterase, with one of the highest known affinities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. Structural insights into ligand interactions at the acetylcholinesterase peripheral anionic site | The EMBO Journal [link.springer.com]

- 7. How do I screen for acetylcholinesterase activity? | AAT Bioquest [aatbio.com]

- 8. japsonline.com [japsonline.com]

The Binding Affinity of Ambenonium to Human Acetylcholinesterase: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the binding affinity of ambenonium to human acetylcholinesterase (AChE). This compound is a potent, reversible cholinesterase inhibitor, and understanding its interaction with AChE is crucial for the development of therapeutics for neuromuscular diseases such as myasthenia gravis.[1][2][3] This document details the quantitative binding parameters, experimental protocols for their determination, and the molecular mechanisms of inhibition.

Quantitative Binding Affinity Data

This compound exhibits a remarkably high affinity for human acetylcholinesterase. Its binding characteristics have been determined through various kinetic studies, and the key quantitative data are summarized in the tables below.

Table 1: Inhibition Constants of this compound for Human Cholinesterases

| Parameter | Enzyme | Value | Reference(s) |

| Ki (Competitive Inhibition Constant) | Human Erythrocyte Acetylcholinesterase | 0.12 nM | [4] |

| IC50 (Half Maximal Inhibitory Concentration) | Human Acetylcholinesterase | 0.698 nM (0.000698 µM) | [5] |

| IC50 (Half Maximal Inhibitory Concentration) | Human Butyrylcholinesterase | 8.20 µM | [5] |

Table 2: Kinetic Parameters of this compound Binding to Human Acetylcholinesterase

| Parameter | Description | Value | Reference(s) |

| kon (Association Rate Constant) | The rate at which this compound binds to the enzyme. | ~5.2 x 10⁷ M⁻¹ sec⁻¹ | [1][4] |

| koff (Dissociation Rate Constant) | The rate at which the this compound-enzyme complex dissociates. | 0.013 ± 0.002 sec⁻¹ | [1][4] |

Mechanism of Action and Signaling Pathway

This compound functions as a competitive and reversible inhibitor of acetylcholinesterase.[2][6] Its mechanism of action involves the blockage of the enzyme's active site, preventing the hydrolysis of the neurotransmitter acetylcholine (B1216132) (ACh).[6] This leads to an accumulation of ACh in the synaptic cleft, thereby enhancing cholinergic neurotransmission at the neuromuscular junction.[6]

The binding of this compound to AChE is characterized as a mixed competitive and uncompetitive inhibition.[1][4] This indicates that this compound can bind to both the free enzyme and the enzyme-substrate complex. As a bis-quaternary ammonium (B1175870) compound, this compound is thought to interact with both the catalytic anionic site (CAS) and the peripheral anionic site (PAS) of acetylcholinesterase.[5]

Figure 1: Signaling pathway of acetylcholinesterase inhibition by this compound.

Experimental Protocols

The determination of the binding affinity of this compound to human acetylcholinesterase is typically performed using an enzyme inhibition assay, with the most common being the Ellman's method.[7]

Principle of the Ellman's Assay

This colorimetric assay measures the activity of AChE by quantifying the rate of formation of thiocholine, a product of the hydrolysis of the substrate acetylthiocholine (B1193921) (ATC). Thiocholine reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to produce a yellow-colored product, 5-thio-2-nitrobenzoate (TNB), which can be measured spectrophotometrically at 412 nm. The rate of TNB formation is directly proportional to AChE activity.

Figure 2: General workflow for the Ellman's assay to determine AChE inhibition.

Detailed Methodology for Ki Determination

Materials:

-

Human recombinant acetylcholinesterase (or purified from human erythrocytes)

-

This compound chloride

-

Acetylthiocholine iodide (ATC)

-

5,5'-Dithiobis-(2-nitrobenzoic acid) (DTNB)

-

Phosphate (B84403) buffer (0.1 M, pH 8.0)

-

96-well microplate

-

Microplate reader capable of kinetic measurements at 412 nm

Procedure:

-

Reagent Preparation:

-

Prepare a stock solution of human AChE in phosphate buffer. The final concentration in the assay will need to be optimized.

-

Prepare a stock solution of DTNB (10 mM) in phosphate buffer.

-

Prepare a stock solution of ATC (10 mM) in deionized water. Prepare fresh daily.

-

Prepare a stock solution of this compound chloride in deionized water and perform serial dilutions to obtain a range of concentrations.

-

-

Assay Protocol (in a 96-well plate):

-

Blank: Add phosphate buffer, DTNB, and ATC to the wells.

-

Control (100% enzyme activity): Add phosphate buffer, AChE solution, and DTNB to the wells.

-

Test (Inhibitor): Add phosphate buffer, AChE solution, DTNB, and varying concentrations of this compound to the wells.

-

Pre-incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a set period (e.g., 5-15 minutes) to allow the inhibitor to bind to the enzyme.

-

Initiate the enzymatic reaction by adding the substrate (ATC) to all wells.

-

Immediately begin kinetic measurements of the absorbance at 412 nm at regular intervals for a specified duration (e.g., 5-10 minutes).

-

-

Data Analysis:

-

Calculate the initial reaction velocities (V₀) from the linear portion of the absorbance versus time plots.

-

Plot the percentage of enzyme inhibition versus the logarithm of the this compound concentration to determine the IC50 value.

-

To determine the inhibition constant (Ki) and the mode of inhibition, perform the assay with varying concentrations of both the substrate (ATC) and the inhibitor (this compound).

-

Analyze the data using Lineweaver-Burk or Dixon plots. For competitive inhibition, the Ki can be calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [S]/Km), where [S] is the substrate concentration and Km is the Michaelis-Menten constant of the substrate.

-

Molecular Interactions at the Active Site

While a co-crystal structure of this compound bound to human AChE is not publicly available, its bis-quaternary ammonium structure suggests a dual-site binding mechanism. One quaternary ammonium group likely interacts with the catalytic anionic site (CAS) at the base of the active site gorge, while the other interacts with the peripheral anionic site (PAS) at the entrance of the gorge.

Key amino acid residues in these sites that are known to be important for inhibitor binding include tryptophan (Trp) and tyrosine (Tyr) residues, which can form cation-π interactions with the quaternary ammonium groups of this compound.

Figure 3: Conceptual diagram of this compound's dual-site binding to AChE.

Conclusion

This compound is a highly potent, reversible inhibitor of human acetylcholinesterase with a complex binding mechanism. Its high affinity, characterized by a sub-nanomolar inhibition constant, is attributed to its ability to interact with both the catalytic and peripheral anionic sites of the enzyme. The experimental protocols outlined in this guide, primarily based on the Ellman's assay, provide a robust framework for the quantitative assessment of its binding affinity. A deeper understanding of the molecular interactions between this compound and AChE will continue to inform the design of next-generation cholinesterase inhibitors with improved therapeutic profiles.

References

- 1. researchgate.net [researchgate.net]

- 2. This compound chloride - Wikipedia [en.wikipedia.org]

- 3. taylorandfrancis.com [taylorandfrancis.com]

- 4. This compound is a rapidly reversible noncovalent inhibitor of acetylcholinesterase, with one of the highest known affinities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. This compound | 7648-98-8 | Benchchem [benchchem.com]

- 6. This compound | C28H42Cl2N4O2+2 | CID 2131 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Sensitive determination of this compound in plasma using inhibitory activity to acetylcholinesterase - PubMed [pubmed.ncbi.nlm.nih.gov]

Investigating Ambenonium Analogs for Central Nervous System Activity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ambenonium, a potent acetylcholinesterase (AChE) inhibitor, has long been recognized for its high affinity and unique mechanism of action, making it a compound of significant interest for therapeutic applications, particularly in the context of Alzheimer's disease. However, its clinical utility for central nervous system (CNS) disorders is severely hampered by its bisquaternary ammonium (B1175870) structure, which prevents it from crossing the blood-brain barrier (BBB). This technical guide provides an in-depth overview of the research efforts to overcome this limitation through the design and synthesis of this compound analogs with the potential for CNS activity. We will explore the structure-activity relationships, present key quantitative data from in vitro studies, and detail the experimental protocols used to assess their potential as CNS-active agents.

Introduction: The Promise and Challenge of this compound

Acetylcholine (B1216132) (ACh) is a critical neurotransmitter in the central nervous system, playing a pivotal role in cognitive functions such as learning and memory.[1][2][3] A decline in cholinergic neurotransmission is a well-established hallmark of Alzheimer's disease.[4] Consequently, inhibitors of acetylcholinesterase (AChE), the enzyme responsible for the breakdown of ACh, are a cornerstone of symptomatic treatment for Alzheimer's.[5][6]

This compound stands out as a particularly potent, reversible, noncovalent inhibitor of AChE.[5][6] Its high affinity for the enzyme makes it an attractive scaffold for the development of new therapeutics. However, the presence of two quaternary ammonium groups, which are permanently charged, renders the molecule highly polar and unable to passively diffuse across the lipid-rich blood-brain barrier.[5][6] This effectively confines its activity to the peripheral nervous system.

To unlock the therapeutic potential of this compound for CNS disorders, researchers have focused on designing analogs that retain high AChE inhibitory activity while possessing the physicochemical properties necessary for BBB penetration. The two primary strategies employed are the synthesis of tertiary amine derivatives and the development of conformationally constrained cyclic analogs.

Strategies for CNS-Penetrant this compound Analogs

Tertiary Amine Derivatives

A fundamental approach to increasing the lipophilicity and BBB permeability of a molecule containing a quaternary amine is its conversion to a tertiary amine. At physiological pH, a portion of the tertiary amine population will be uncharged, allowing for transient partitioning into the lipid membranes of the BBB. Researchers have synthesized tertiary amine analogs of this compound to test this hypothesis.[5][6]

Constrained Cyclic Analogs

Another strategy involves the design of conformationally constrained cyclic analogs.[5][6] By incorporating the diamine functionalities of this compound into cyclic structures, it is possible to reduce the molecule's flexibility and polar surface area, which can favor BBB permeation.[7][8][9][10][11] This approach can also lead to enhanced binding affinity and selectivity for the target enzyme.

Quantitative Assessment of Cholinesterase Inhibition

For comparative purposes, the table below presents the IC50 values for some well-established AChE inhibitors.

| Inhibitor | Enzyme Source | IC50 |

| Tacrine | Electric Eel | 94.69 ± 4.88 nM |

| Tacrine | Recombinant Human | 109 nM |

| Donepezil | Electric Eel | 6.7 nM |

Data sourced from references[12][13].

Experimental Protocols

Synthesis of this compound Analogs

Detailed synthetic procedures for this compound analogs are often specific to the proprietary research in which they are developed. However, a general approach for the synthesis of tertiary amine analogs from their quaternary ammonium precursors involves a dealkylation reaction. For constrained cyclic analogs, multi-step synthetic routes are typically required, often involving the formation of macrocyclic structures through amide bond formation or other cyclization reactions.

In Vitro Acetylcholinesterase Inhibition Assay (Ellman's Method)

The most widely used method for measuring AChE activity and inhibition is the spectrophotometric method developed by Ellman.[12][14][15][16][17]

Principle: The assay is based on the reaction of thiocholine, a product of the enzymatic hydrolysis of acetylthiocholine, with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored anion, 5-thio-2-nitrobenzoate (TNB2-), which is measured at 412 nm.

Reagents:

-

Phosphate (B84403) buffer (0.1 M, pH 8.0)

-

DTNB solution (10 mM in phosphate buffer)

-

Acetylthiocholine iodide (ATCI) solution (14 mM in deionized water)

-

AChE solution (from electric eel or human erythrocytes)

-

Test inhibitor solution (dissolved in an appropriate solvent, e.g., DMSO)

Procedure:

-

In a 96-well plate, add phosphate buffer, AChE solution, and DTNB.

-

Add the test inhibitor solution to the appropriate wells and a corresponding volume of solvent to the control wells.

-

Incubate the plate for a defined period (e.g., 15 minutes) at a controlled temperature (e.g., 37°C).

-

Initiate the reaction by adding the ATCI solution to all wells.

-

Measure the absorbance at 412 nm at regular intervals using a microplate reader.

-

Calculate the rate of reaction and the percentage of inhibition. The IC50 value, the concentration of inhibitor that causes 50% inhibition of enzyme activity, can then be determined.

Blood-Brain Barrier Permeability Assessment (PAMPA)

The Parallel Artificial Membrane Permeability Assay (PAMPA) is a high-throughput, non-cell-based assay used to predict the passive diffusion of compounds across the BBB.[18][19][20][21][22]

Principle: A filter plate is coated with a lipid solution (e.g., porcine brain lipid extract in dodecane) to form an artificial membrane that mimics the BBB. The test compound is added to a donor well, and its permeation across the artificial membrane into an acceptor well is measured over time.

Procedure:

-

Coat the filter of a 96-well filter plate with the lipid solution.

-

Add the test compound, dissolved in a buffer solution at a relevant pH, to the donor wells of a 96-well donor plate.

-

Place the filter plate on top of the donor plate, ensuring the artificial membrane is in contact with the donor solution.

-

Add buffer solution to the acceptor wells of the filter plate.

-

Incubate the plate assembly for a set period (e.g., 4-18 hours).

-

After incubation, determine the concentration of the test compound in both the donor and acceptor wells using a suitable analytical method (e.g., LC-MS/MS).

-

The effective permeability (Pe) is calculated using the following equation: Pe = (-ln(1 - [drug]acceptor / [drug]equilibrium)) * (VA * VD) / ((VA + VD) * Area * Time)

In Vivo CNS Drug Concentration Measurement (Microdialysis)

In vivo microdialysis is a powerful technique for measuring the concentration of unbound drug in the extracellular fluid of the brain in freely moving animals, providing a direct measure of target site exposure.[23][24][25][26][27]